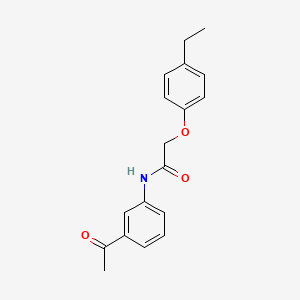

N-(3-acetylphenyl)-2-(4-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions that include acetylation, ethylation, and condensation processes. For instance, a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, was synthesized from m-nitro acetophenone through a series of reactions with an overall yield of 77% (Gong Fenga, 2007). These methods highlight the importance of choosing appropriate reactants and conditions to achieve the desired product efficiently.

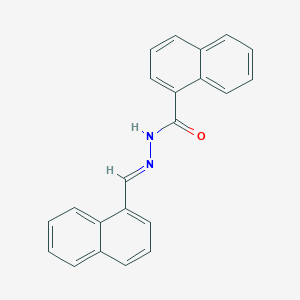

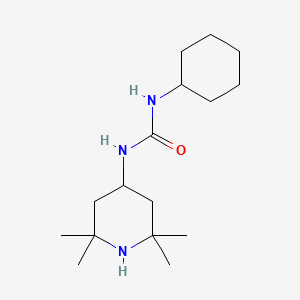

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and crystallography to elucidate the compound's arrangement. A related study presented the crystal structure of a synthesized compound, showing its crystallization in the orthorhombic crystal system and detailing the intermolecular and intramolecular hydrogen bonds (G. Sharma et al., 2018). These analyses are crucial for understanding the compound's potential interactions and stability.

Chemical Reactions and Properties

Chemical properties of acetamide derivatives can be studied through various reactions, including acetylation and condensation. Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst demonstrates the compound's reactivity and the influence of specific conditions on its selectivity and yield (Deepali B Magadum & G. Yadav, 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline form, are determined through experimental measurements and are essential for handling and application development. While specific data on "N-(3-acetylphenyl)-2-(4-ethylphenoxy)acetamide" is not provided, similar compounds' analysis offers insights into how these properties might be evaluated and interpreted.

Chemical Properties Analysis

The chemical properties involve the compound's reactivity, stability under various conditions, and interactions with other chemicals. Studies on related compounds, such as the selective synthesis and characterization of N-(4-hydroxyphenyl)acetamide, provide a framework for understanding how "N-(3-acetylphenyl)-2-(4-ethylphenoxy)acetamide" might behave in chemical reactions and what properties could be expected (A. Vavasori et al., 2023).

Applications De Recherche Scientifique

Chemoselective Acetylation and Synthesis Applications

- Chemoselective Acetylation for Antimalarial Drugs : A study by Magadum & Yadav (2018) discusses chemoselective monoacetylation of the amino group of 2-aminophenol to an intermediate for antimalarial drugs, showcasing the relevance in pharmaceutical synthesis.

- Synthesis of Anticancer Agents : Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing potential as anticancer, anti-inflammatory, and analgesic agents [Rani, Pal, Hegde, & Hashim, 2014].

Environmental Impact Studies

- Study on Environmental Contaminants : Lopez-Espinosa et al. (2009) analyzed alkylphenols in adipose tissue of women, addressing concerns about endocrine disruptors and suggesting the need for further investigation into human exposure and its consequences [Lopez-Espinosa et al., 2009].

Drug Metabolism and Hepatotoxicity

- Acetaminophen Metabolism and Hepatotoxicity : Studies on acetaminophen (paracetamol) metabolism, such as by Högestätt et al. (2005), reveal the formation of a toxic metabolite through P450 enzyme oxidation, highlighting the significance of understanding drug metabolism and its implications on liver health [Högestätt, Jönsson, Ermund, Andersson, Björk, Alexander, Cravatt, Basbaum, & Zygmunt, 2005].

Electrochemical Studies for Pharmaceutical Analysis

- Electrochemical Analysis of Pharmaceuticals : Fanjul-Bolado et al. (2009) conducted voltammetric and flow injection analysis of paracetamol, using carbon nanotubes modified screen-printed electrodes, demonstrating the application of electrochemistry in the quality control of pharmaceutical formulations [Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009].

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-3-14-7-9-17(10-8-14)22-12-18(21)19-16-6-4-5-15(11-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADDVZWGSJCVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(4-ethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)

![3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5525820.png)

![9-(cyclohexylcarbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5525830.png)

![8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5525846.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)